An In-depth Technical Guide to 2-Fluoro-6-formylpyridine: Chemical Properties and Structure
An In-depth Technical Guide to 2-Fluoro-6-formylpyridine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-6-formylpyridine, also known by its IUPAC name 6-fluoropyridine-2-carbaldehyde, is a fluorinated heterocyclic aldehyde of significant interest in medicinal chemistry and organic synthesis. Its unique electronic properties, arising from the presence of a fluorine atom and an aldehyde group on the pyridine ring, make it a valuable building block for the development of novel therapeutic agents and other functional molecules.[1] This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2-Fluoro-6-formylpyridine, tailored for professionals in research and drug development.
Chemical Structure and Identifiers
The structural representation and key identifiers of 2-Fluoro-6-formylpyridine are fundamental for its unambiguous identification and use in chemical databases and literature.
| Identifier | Value |
| IUPAC Name | 6-fluoropyridine-2-carbaldehyde[2] |
| CAS Number | 208110-81-0[2] |
| Molecular Formula | C₆H₄FNO[2] |
| SMILES | O=Cc1cccc(F)n1 |
| InChI Key | HENWRHPVXMPQNF-UHFFFAOYSA-N[2] |
Physicochemical Properties
A summary of the known and predicted physicochemical properties of 2-Fluoro-6-formylpyridine is presented below. It is important to note that while some experimental data for related compounds is available, specific experimentally determined values for 2-Fluoro-6-formylpyridine are not widely published.
| Property | Value | Source |
| Molecular Weight | 125.10 g/mol | PubChem[2] |
| Appearance | Colorless to pale yellow liquid (predicted) | --- |
| Boiling Point | 192.4 ± 20.0 °C (predicted) | Fluoromart[1] |
| Density | 1.269 ± 0.06 g/cm³ (predicted) | Fluoromart[1] |
| Melting Point | Not available | --- |
| Solubility | Not available | --- |
Synthesis
The primary synthetic route to 2-Fluoro-6-formylpyridine involves the oxidation of its precursor, 2-fluoro-6-methylpyridine.
Experimental Protocol: Oxidation of 2-Fluoro-6-methylpyridine
General Procedure:
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Reactant Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-6-methylpyridine in a solvent like toluene.
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Reagent Addition: Add a stoichiometric amount of selenium dioxide to the solution.
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Reaction: Heat the mixture to reflux and maintain the temperature for a period sufficient to ensure complete conversion, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
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Work-up: After the reaction is complete, cool the mixture to room temperature. The selenium byproduct can be removed by filtration.
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Purification: The crude product is then purified, typically by column chromatography on silica gel, to yield pure 2-Fluoro-6-formylpyridine.
It is crucial to perform this reaction in a well-ventilated fume hood due to the toxicity of selenium compounds.
Caption: Oxidation of 2-fluoro-6-methylpyridine to 2-Fluoro-6-formylpyridine.
Spectroscopic Data
Detailed experimental spectroscopic data for 2-Fluoro-6-formylpyridine is not widely published. However, based on the analysis of structurally similar compounds, the expected spectral characteristics are outlined below.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the pyridine ring, and a downfield singlet for the aldehyde proton. The coupling patterns will be influenced by the fluorine atom.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display six distinct signals: five for the pyridine ring carbons and one for the carbonyl carbon of the aldehyde group, which is expected to be the most downfield signal. The carbon atoms bonded to or in proximity to the fluorine atom will exhibit C-F coupling.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically in the region of 1700-1730 cm⁻¹. Other characteristic peaks will include C-H stretching of the aromatic ring and the C-F stretching vibration.
Mass Spectrometry
The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak (M⁺) at m/z 125. The fragmentation pattern would likely involve the loss of the formyl group (-CHO) and potentially the fluorine atom.
Applications in Research and Development
2-Fluoro-6-formylpyridine serves as a key intermediate in the synthesis of more complex molecules with potential biological activity.
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Pharmaceuticals: It is utilized in the synthesis of fluoroheterocyclic aldoximes, which have been investigated as therapeutic agents for treating anti-cholinesterase poisoning.[1] The introduction of the fluorine atom can enhance metabolic stability and binding affinity of drug candidates.[3]
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Agrochemicals: Similar fluorinated pyridine derivatives are important components in the development of modern pesticides and herbicides.
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Proteomics Research: It is also listed as a specialty product for applications in proteomics research, although specific methodologies are not detailed in the available literature.[1]
Safety and Handling
2-Fluoro-6-formylpyridine should be handled with care in a laboratory setting. It is advisable to avoid breathing in dust, fumes, gas, mist, vapors, or spray. Operations should be conducted in a well-ventilated area or outdoors. It should be kept away from heat, sparks, open flames, and hot surfaces. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.
Logical Relationship of Properties
Caption: Interrelationship of 2-Fluoro-6-formylpyridine's properties and applications.
